(E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine
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Overview
Description
(E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine is a synthetic organic compound It features a cyclohexyl group attached to a methanimine moiety, which is further connected to a methoxy-substituted benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Methoxylation: The benzodioxole ring is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Formation of the Methanimine Moiety: The methanimine moiety is introduced by reacting the methoxylated benzodioxole with cyclohexylamine under dehydrating conditions, often using a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxo derivatives of the benzodioxole ring.
Reduction: Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanamine.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-Cyclohexyl-1-(4-methoxyphenyl)methanimine
- (E)-N-Cyclohexyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimine
Uniqueness
(E)-N-Cyclohexyl-1-(4-methoxy-2H-1,3-benzodioxol-5-yl)methanimine is unique due to the presence of the methoxy-substituted benzodioxole ring, which may impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
91129-06-5 |
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Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-cyclohexyl-1-(4-methoxy-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C15H19NO3/c1-17-14-11(7-8-13-15(14)19-10-18-13)9-16-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3 |
InChI Key |
PNRNATANAJOKAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1OCO2)C=NC3CCCCC3 |
Origin of Product |
United States |
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